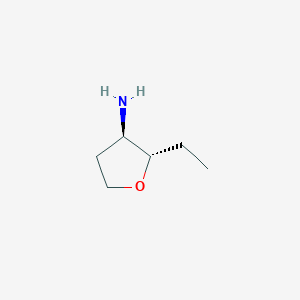
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide, also known as CC7, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. CC7 belongs to the class of heterocyclic compounds and has been found to possess a broad range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is not well understood. However, several studies have suggested that this compound exerts its biological activities by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. This compound has also been found to exhibit anti-microbial properties, which make it a potential candidate for the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties, which make it a potential candidate for the treatment of various diseases. However, the major limitation of this compound is its low solubility in water, which makes it difficult to use in in vivo experiments.
Direcciones Futuras
Several future directions can be explored in the field of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide research. One of the potential future directions is to improve the solubility of this compound in water, which will make it easier to use in in vivo experiments. Another potential future direction is to explore the potential of this compound as a drug candidate for the treatment of various diseases, including cancer and inflammatory diseases. The development of novel derivatives of this compound with improved biological activities can also be explored. Overall, this compound has the potential to be a valuable compound in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanone with 2-methyl-3,4-dihydroquinoline in the presence of acetic anhydride and anhydrous sodium acetate. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of this compound obtained through this method is reported to be around 50%.
Aplicaciones Científicas De Investigación
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide has been found to exhibit a broad range of biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-microbial properties. Several studies have shown that this compound can inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16-10-11-17-8-4-5-9-18(17)23(16)14-19(24)22-20(15-21)12-6-2-3-7-13-20/h4-5,8-9,16H,2-3,6-7,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLDZZJSAOGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC=CC=C2N1CC(=O)NC3(CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B2925346.png)
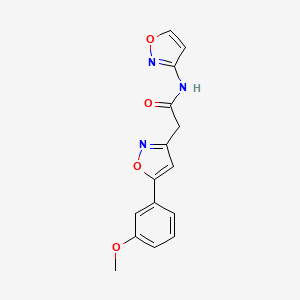
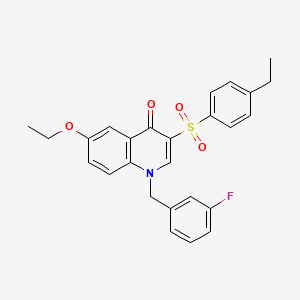
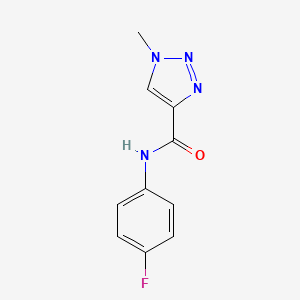
![Ethyl 1-[(6-chloro-3-pyridinyl)methyl]-4-piperidinecarboxylate](/img/structure/B2925353.png)
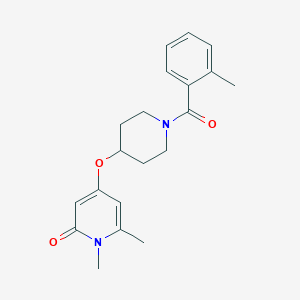
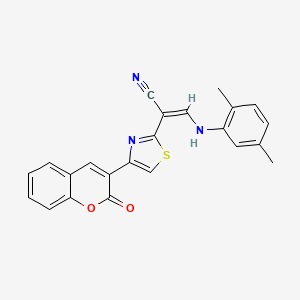
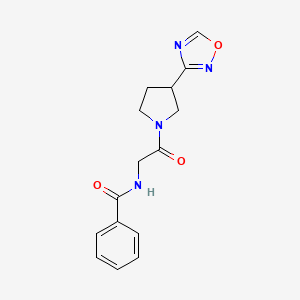
![Dimethyl 5-[(6-amino-5-nitropyrimidin-4-yl)amino]benzene-1,3-dicarboxylate](/img/structure/B2925360.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)

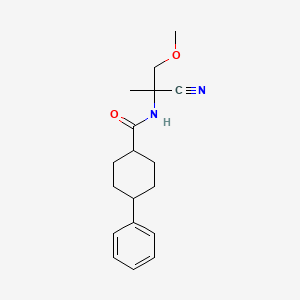
![[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2925366.png)
